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molecular formula C12H14N2O5 B8452323 Methyl 3-(3-ethoxy-3-oxopropanamido)picolinate

Methyl 3-(3-ethoxy-3-oxopropanamido)picolinate

Cat. No. B8452323
M. Wt: 266.25 g/mol
InChI Key: PVNJXDFBSXWMDX-UHFFFAOYSA-N
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Patent
US08633313B2

Procedure details

To a stirred solution of methyl 3-aminopicolinate (1.8 mL, 13.80 mmol) in dichloroethane (60 mL) was added ethyl 3-chloro-3-oxopropanoate (2.08 g, 13.80 mmol). The reaction was heated at reflux for 45 min. After this time the reaction was cooled to rt and partitioned between DCM (60 mL) and NaHCO3 (satd aq. solution, 30 mL). The separated aq. layer was extracted with DCM (40 mL) and the combined organic layer were washed with brine (20 mL), dried over MgSO4, filtered and concentrated in vacuo to give methyl 3-(3-ethoxy-3-oxopropanamido)picolinate: LC-MS (ESI) m/z 267.1 [M+H]+.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.Cl[C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>ClC(Cl)C>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][C:13]([NH:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
NC=1C(=NC=CC1)C(=O)OC
Name
Quantity
2.08 g
Type
reactant
Smiles
ClC(CC(=O)OCC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
partitioned between DCM (60 mL) and NaHCO3 (satd aq. solution, 30 mL)
EXTRACTION
Type
EXTRACTION
Details
The separated aq. layer was extracted with DCM (40 mL)
WASH
Type
WASH
Details
the combined organic layer were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)NC=1C(=NC=CC1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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